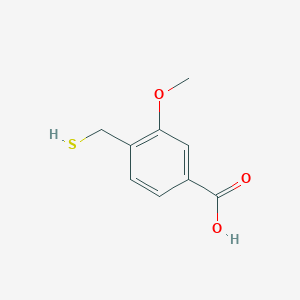

3-Methoxy-4-mercaptomethylbenzoic acid

Description

3-Methoxy-4-mercaptomethylbenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a mercaptomethyl group (-CH₂SH) at the 4-position of the aromatic ring. The mercaptomethyl group introduces unique reactivity due to the thiol (-SH) moiety, which is prone to oxidation and participates in disulfide bond formation. This compound is of interest in pharmaceutical and materials science research, particularly in drug design and polymer chemistry, where sulfur-containing groups enhance binding affinity or modify material properties .

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

3-methoxy-4-(sulfanylmethyl)benzoic acid |

InChI |

InChI=1S/C9H10O3S/c1-12-8-4-6(9(10)11)2-3-7(8)5-13/h2-4,13H,5H2,1H3,(H,10,11) |

InChI Key |

FEPYPCOTWWGOTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Reactivity :

- The mercaptomethyl group in This compound confers redox sensitivity, enabling applications in controlled drug release systems. In contrast, methyl or methoxy substituents (e.g., 3-Methoxy-4-methylbenzoic acid ) lack this reactivity .

- The nitro group in 3-Methoxy-4-nitrobenzoic acid lowers the pKa (higher acidity) compared to methoxy or methyl derivatives, making it suitable for pH-dependent reactions .

Solubility and Stability :

- Hydroxyl groups (e.g., vanillic acid ) improve water solubility via hydrogen bonding, whereas sulfamoyl groups (4-Methoxy-3-sulfamoylbenzoic acid ) enhance solubility in polar solvents .

- Thiol-containing compounds like the target molecule may exhibit lower stability due to oxidation but can be stabilized via derivatization (e.g., forming disulfides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.